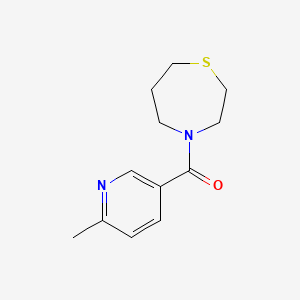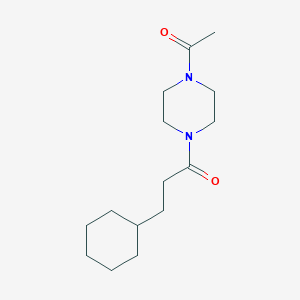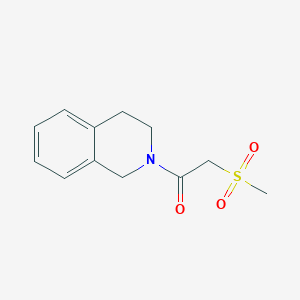
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide, also known as CCR2 antagonist or PF-04136309, is a small molecule drug that has been developed for the treatment of various inflammatory diseases. It is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2), which is involved in the recruitment of inflammatory cells to the site of inflammation.
Mécanisme D'action
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide acts as a selective antagonist of N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide, which is a chemokine receptor expressed on the surface of various inflammatory cells, including monocytes, macrophages, and T cells. N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide is involved in the recruitment of these cells to the site of inflammation, where they release pro-inflammatory cytokines and cause tissue damage. By blocking the activity of N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide, N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide reduces the recruitment of inflammatory cells to the site of inflammation, thereby reducing tissue damage and inflammation.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide has been shown to effectively reduce the recruitment of inflammatory cells to the site of inflammation in various animal models of inflammatory diseases. Additionally, it has also been shown to reduce tissue damage and inflammation in these models. In cancer models, it has been shown to inhibit tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide in lab experiments is its selectivity for N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide, which reduces the potential for off-target effects. Additionally, it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it may not be effective in all types of inflammatory diseases, as the recruitment of inflammatory cells to the site of inflammation can be mediated by other chemokine receptors as well.
Orientations Futures
There are several future directions for the research and development of N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide. One direction is to investigate its potential use in combination with other anti-inflammatory agents for the treatment of inflammatory diseases. Additionally, further studies are needed to determine its potential use in cancer therapy and to identify biomarkers that can predict its efficacy in different types of cancer. Finally, the development of more selective and potent N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide antagonists may lead to the development of more effective therapies for inflammatory diseases and cancer.
Méthodes De Synthèse
The synthesis of N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide involves a multi-step process that starts with the reaction of 3-acetylpyridine with cyclopropylmethyl bromide to form 1-(cyclopropylmethyl)-3-acetylpyridinium bromide. This intermediate is then reacted with methylamine hydrochloride to form N-(cyclopropylmethyl)-1-methyl-3-acetylpyridinium bromide, which is further reacted with sodium cyanide to form N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carbonitrile. Finally, the carbonitrile is hydrolyzed with hydrochloric acid to form N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy. It has been shown to effectively reduce the recruitment of inflammatory cells to the site of inflammation, thereby reducing tissue damage and inflammation. Additionally, it has also been investigated for its potential use in cancer therapy, as N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide is expressed in various cancer cells and is involved in tumor growth and metastasis.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-13-7-9(4-5-10(13)14)11(15)12-6-8-2-3-8/h4-5,7-8H,2-3,6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHJLJINUDAMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7512241.png)
![N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7512249.png)





![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7512291.png)

